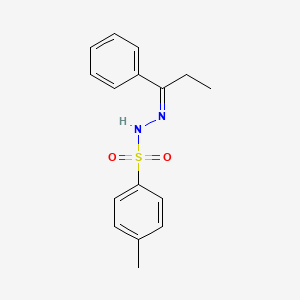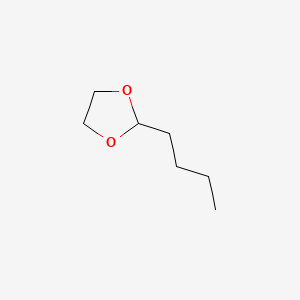
2-Butyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-dioxolane can be synthesized through the acetalization of butanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring is opened.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-Butyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Butyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic structures that protect reactive functional groups during chemical transformations. The dioxolane ring can be selectively opened under specific conditions, allowing for controlled release of the protected group .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar protective properties but different reactivity.
2-Methyl-1,3-dioxolane: A methyl-substituted dioxolane with slightly different physical and chemical properties.
Uniqueness
2-Butyl-1,3-dioxolane is unique due to its butyl substitution, which imparts distinct steric and electronic effects, influencing its reactivity and stability compared to other dioxolanes .
Properties
CAS No. |
4360-76-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-butyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3 |
InChI Key |
KODJTPVSRWYRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
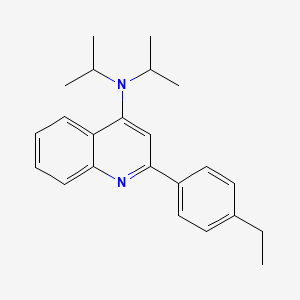

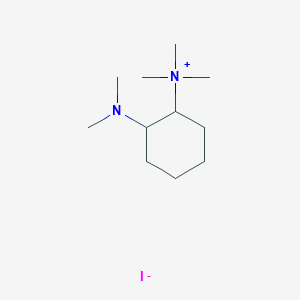


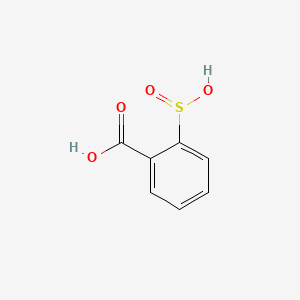

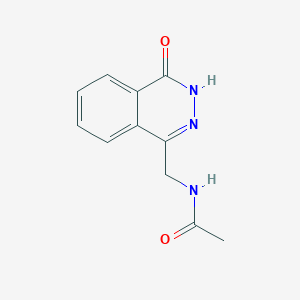

![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)
